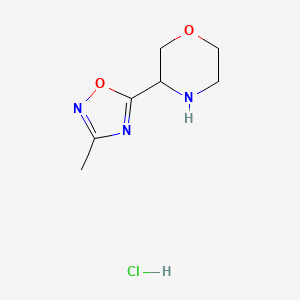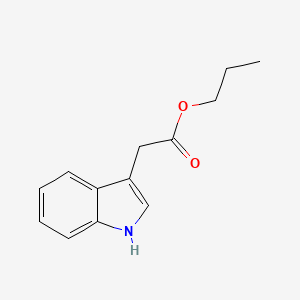
propyl 2-(1H-indol-3-yl)acetate
Übersicht
Beschreibung
Propyl 2-(1H-indol-3-yl)acetate is a chemical compound with the molecular formula C13H15NO2 . The acetate group [C—C(=O)—O] makes a dihedral angle of 62.35 (13)° with the mean plane of the indole ring system [maximum deviation = 0.011 (3) Å] . In the crystal, molecules are linked by N—H…O hydrogen bonds, forming helical chains propagating along .
Molecular Structure Analysis
The molecular structure of propyl 2-(1H-indol-3-yl)acetate is characterized by an acetate group [C—C(=O)—O] that makes a dihedral angle of 62.35 (13)° with the mean plane of the indole ring system [maximum deviation = 0.011 (3) Å] . In the crystal, molecules are linked by N—H…O hydrogen bonds, forming helical chains propagating along .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Propyl 2-(1H-indol-3-yl)acetate: and its derivatives have shown promise as antiviral agents. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral properties.
Anti-inflammatory Properties
Indole derivatives, including those related to propyl 2-(1H-indol-3-yl)acetate, are known to possess anti-inflammatory activities. These compounds can interfere with inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Anticancer Potential
The indole nucleus, a core component of propyl 2-(1H-indol-3-yl)acetate, is found in many synthetic drug molecules with anticancer activities. Researchers are interested in synthesizing various indole scaffolds to screen for pharmacological activities against different types of cancer .
Antimicrobial and Antitubercular Effects
Indole derivatives have been investigated for their antimicrobial and antitubercular activities. Some compounds have shown effectiveness against Mycobacterium tuberculosis and other bacterial pathogens, which is crucial for developing new antibiotics .
SARS-CoV-2 RdRp Inhibition
Specific indole derivatives have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. These compounds, related to propyl 2-(1H-indol-3-yl)acetate, could serve as potential therapeutic agents against coronavirus infections .
Plant Growth Stimulation
Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, is structurally similar to propyl 2-(1H-indol-3-yl)acetate. Such compounds can stimulate plant growth and are used in agricultural research to enhance crop yields .
Wirkmechanismus
- The compound’s primary targets are not explicitly mentioned in the available literature. However, indole derivatives, including “propyl 2-(1H-indol-3-yl)acetate,” have been found to interact with various receptors due to their indole scaffold. These receptors play essential roles in biological processes, making them potential targets for drug development .
- The affected biochemical pathways remain unspecified for “propyl 2-(1H-indol-3-yl)acetate.” However, indole derivatives have been associated with diverse activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
propyl 2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-7-16-13(15)8-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSTXDVFCOCNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 2-(1H-indol-3-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)
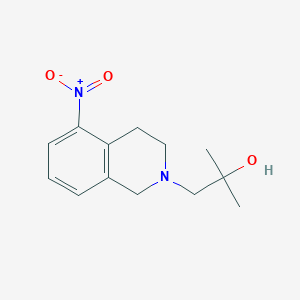
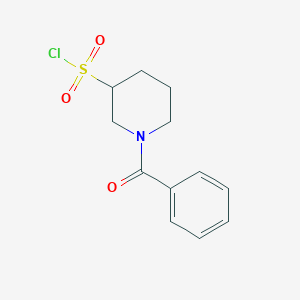
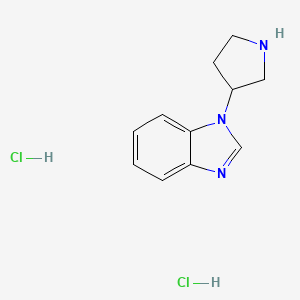
![Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate](/img/structure/B1378807.png)

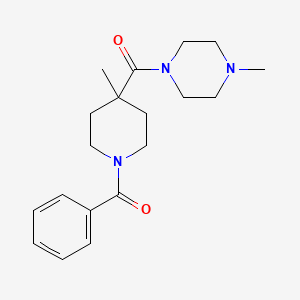
![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)
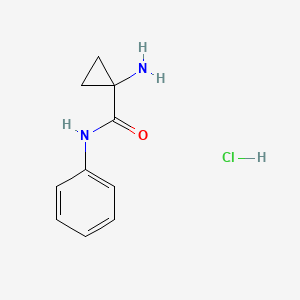
![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)
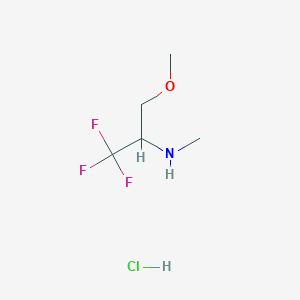
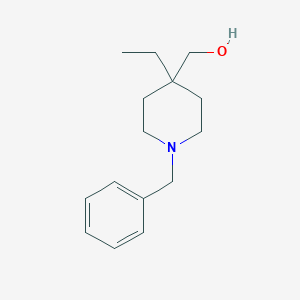
![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)
